Anthracene

説明

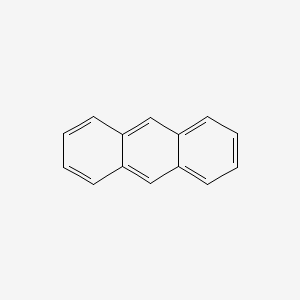

Structure

3D Structure

特性

IUPAC Name |

anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10, Array | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | anthracene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Anthracene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-15-3 | |

| Record name | Anthracene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023878 | |

| Record name | Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor. | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes) | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Phenanthrene, carbazole, and chrysene | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves | |

CAS No. |

120-12-7, 54261-80-2 | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, labeled with deuterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054261802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH46A1TLD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F | |

| Record name | ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/835 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

What are the fundamental properties of anthracene

Technical Whitepaper: Anthracene – Physicochemical Architecture and Functional Utility

Executive Summary

Anthracene (

Molecular Architecture & Electronic Structure

The reactivity and physical properties of anthracene are dictated by its resonance energy profile. Unlike benzene, where resonance stabilization is uniform, anthracene exhibits distinct zones of reactivity.

-

Resonance Energy: The resonance energy of anthracene is approximately 84 kcal/mol.

-

The 9,10-Position Anomaly: The central ring (positions 9 and 10) is the most reactive site.[1]

-

Mechanistic Logic:[1][2][3][4][5] Reaction at the 9,10-positions leaves two intact benzene rings (2 × 36 kcal/mol = 72 kcal/mol). Reaction at the terminal rings (1,2,3,4) would leave a naphthalene system (61 kcal/mol). Therefore, the thermodynamic penalty for disrupting the aromatic system is minimized at the center.

-

-

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) has its largest coefficient at the 9,10-positions, making these sites kinetically favorable for electrophilic attack and [4+4] cycloadditions.[6]

Physicochemical Characterization

The following data represents verified constants for high-purity anthracene.

| Property | Value | Context/Notes |

| Molecular Formula | Linear polyacene | |

| Molecular Weight | 178.23 g/mol | - |

| Crystal Structure | Monoclinic ( | Herringbone packing motif |

| Melting Point | 216–218 °C | High thermal stability |

| Boiling Point | 340 °C | Sublimes readily before boiling |

| Solubility | Low in EtOH; Soluble in | Hydrophobic ( |

| Fluorescence | 0.36 (Cyclohexane) | |

| Hole Mobility ( | 1–3 | Single crystal OFET measurement |

| Toxicity (IARC) | Group 3 | Not classifiable as carcinogenic |

Reactivity Profiles & Synthetic Utility[5]

Anthracene is not merely a passive semiconductor; it is a chemical chameleon. Its reactivity is dominated by the loss of aromaticity in the central ring to preserve the terminal benzenoid sextets.

A. Oxidation to Anthraquinone

The conversion of anthracene to 9,10-anthraquinone is the industrial gateway to anthracycline antibiotics (e.g., Doxorubicin) and alizarin dyes.

-

Reagent: Chromic acid (

) or Vanadium pentoxide ( -

Mechanism: Electrophilic attack at C9/C10 followed by oxidative restoration of the keto-groups.

B. [4+4] Photodimerization

Upon irradiation with UV light (~365 nm), anthracene undergoes a reversible cycloaddition to form dianthracene.

-

Significance: This reaction is a prototype for mechanophores and self-healing polymers. The reaction is forbidden thermally (Woodward-Hoffmann rules) but allowed photochemically.

-

Reversibility: Heating the dimer or irradiating with shorter wavelength UV (<300 nm) regenerates the monomer.

Visualization of Photodimerization Pathway:

Caption: The reversible [4+4] photocycloaddition pathway of anthracene, mediated by excited state dynamics.

Optoelectronic Properties

Anthracene is a benchmark material for Organic Field-Effect Transistors (OFETs) and scintillators.

-

Charge Transport: High-purity anthracene single crystals exhibit "band-like" transport at low temperatures, a rarity in organic semiconductors which typically transport via hopping. The "herringbone" crystal packing maximizes

-orbital overlap, facilitating hole mobility ( -

Scintillation: It has a fast decay time (~30 ns), making it ideal for detecting high-energy particles (alpha/beta).

Experimental Protocols

Expertise Note: In organic electronics, chemical purity (99%) is insufficient. Electronic grade requires purity >99.999% because trace impurities (especially tetracene or oxidation products) act as charge traps, destroying mobility.

Protocol A: Ultra-Purification via Zone Refining

Objective: To remove impurities with distribution coefficients

-

Pre-Treatment: Dissolve crude anthracene in boiling acetone. Recrystallize to remove bulk contaminants.[7]

-

Apparatus Setup: Load the dried crystals into a borosilicate glass tube. Evacuate to

Torr and seal. -

Zone Melting: Place the tube in a zone-refining furnace with multiple heating coils.

-

The Pass:

-

Repetition: Perform 50–100 passes.

-

Harvesting: Discard the ends of the ingot (where impurities concentrated). The middle section is electronic-grade anthracene.

Visualization of Zone Refining Logic:

Caption: Logical workflow for zone refining, exploiting solubility differences in liquid vs. solid phases.

Protocol B: Synthesis of 9,10-Anthraquinone (Oxidation)

Objective: Functionalization for pharmaceutical scaffold creation.

-

Dissolution: Dissolve 10 mmol anthracene in glacial acetic acid at 90°C.

-

Oxidant Addition: Dropwise add a solution of chromium trioxide (

) in aqueous acetic acid.-

Note: Exothermic reaction. Maintain temperature below boiling to prevent over-oxidation (ring opening).

-

-

Reflux: Heat to reflux for 1 hour. The solution turns deep green (reduction of Cr(VI) to Cr(III)).

-

Workup: Pour mixture into ice water. The anthraquinone precipitates as pale yellow needles.

-

Purification: Filter, wash with water, and recrystallize from nitrobenzene or sublime.

Pharmaceutical & Safety Context

Drug Development Relevance: While anthracene is not a drug, it is the parent scaffold for Anthracyclines (e.g., Doxorubicin, Daunorubicin), which are among the most effective chemotherapy agents. These drugs intercalate into DNA. The planar anthracene backbone is critical for this intercalation (sliding between base pairs), while the sugar moieties interact with the minor groove.

Toxicology & Safety (ECHA/IARC):

-

Carcinogenicity: Classified as Group 3 by IARC ("Not classifiable as to its carcinogenicity to humans").[11][12] This distinguishes it from Benzo[a]pyrene (Group 1).

-

Hazards:

-

Handling: Use nitrile gloves and work in a fume hood to avoid inhaling dust.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8418, Anthracene. PubChem. Available at: [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Anthracene. World Health Organization. Available at: [Link]

- Jurchescu, O. D., et al. "Effect of impurities on the mobility of single crystal pentacene.

- Bouas-Laurent, H., et al. "Photodimerization of Anthracenes in Fluid Solution: Structural Aspects." Chemical Society Reviews.

-

OMLC. "Anthracene Fluorescence Spectra and Quantum Yield." Oregon Medical Laser Center. Available at: [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

- 8. 4+4 Photocycloaddition - Wikipedia [en.wikipedia.org]

- 9. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneseo.edu [geneseo.edu]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. gustavus.edu [gustavus.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Anthracene discovery and historical background

Anthracene: From Coal Tar to Conjugated Systems A Technical Retrospective and Modern Application Guide

Introduction: The Tricyclic Paradigm

Anthracene (

This guide deconstructs the historical discovery of anthracene, elucidates the chemical causality behind its isolation, and provides actionable protocols for its purification and application in modern drug development and materials science.

Historical Genesis: The Coal Tar Discovery (1832)

The discovery of anthracene is not merely a date but a lesson in fractional distillation and solubility differentials.

-

The Investigators: Jean-Baptiste Dumas and Auguste Laurent (1832).

-

The Source: Coal tar, the viscous byproduct of coal gasification.

-

The Mechanism: Dumas and Laurent were investigating the high-boiling fractions of coal tar. They isolated a white, crystalline solid that possessed a higher melting point than naphthalene.[1]

-

Initial Misidentification: They initially named it "paranaphthaline," believing it to be an isomer of naphthalene with a higher density.[1]

-

Correction: In 1857, Fritzsche re-evaluated the compound, correctly identifying its distinct chemical nature and renaming it "Anthracene" (from the Greek anthrax, meaning coal).

-

The Alizarin Pivot (1868)

The true industrial value of anthracene was unlocked by Carl Graebe and Carl Liebermann. They demonstrated that Alizarin (the red dye from madder root) could be reduced to anthracene using zinc dust.[2]

-

Significance: This was the first time a natural plant dye was linked to a coal-tar hydrocarbon. It proved the tricyclic skeleton of alizarin and led to the first synthesis of a natural dye from inorganic sources, collapsing the agricultural madder industry and birthing the synthetic dye giant BASF.

Visualization: The Chemical Genealogy

The following diagram traces the evolution from raw coal tar to modern high-value applications.

Caption: Figure 1.[1] The divergence of anthracene utility from 19th-century dye precursors to 21st-century electronics and pharmacology.

Technical Protocol: Isolation and Purification

For researchers in organic electronics, commercial "99%" anthracene is often insufficient due to impurities (phenanthrene, carbazole) that quench fluorescence and trap charge carriers.[1] The following protocol synthesizes historical solvent extraction with modern zone refining.

The Impurity Challenge

-

Phenanthrene: Isomeric with anthracene; difficult to separate by boiling point.[1]

-

Carbazole: Forms solid solutions with anthracene; requires chemical separation.[1]

Step-by-Step Purification Workflow

| Step | Technique | Reagent/Condition | Mechanism of Action |

| 1 | Azeotropic Distillation | Ethylene Glycol | Removes lower boiling aromatics and breaks azeotropes. |

| 2 | Selective Oxidation | Maleic Anhydride | Diels-Alder Reaction: Anthracene reacts at 9,10-positions; impurities (phenanthrene) do not.[1] (Used for isolation, not purification of parent).[1] |

| 3 | Solvent Recrystallization | Furfural or Pyridine | Carbazole is highly soluble in pyridine; Anthracene is less so.[1] Exploits solubility differential. |

| 4 | Zone Refining | Inert Gas (Ar/N2) | Segregation Coefficient ( |

Zone Refining Logic (The "Gold Standard")

Zone refining is the only method to achieve the 99.999% purity required for organic semiconductors.

-

Principle: A narrow molten zone moves down a solid rod of anthracene.[1][3]

-

Causality: Impurities are more soluble in the liquid phase than the solid phase (segregation coefficient

). Consequently, impurities are "swept" to the end of the rod. -

Protocol:

-

Load pre-purified anthracene into a quartz tube under vacuum.[1]

-

Pass a ring heater (speed: 10–20 mm/h) along the tube.

-

Repeat for 50–100 passes.

-

Discard the bottom 20% of the ingot (impurity trap).

-

Caption: Figure 2.[1] Zone refining mechanism relying on the segregation coefficient (

Chemical Reactivity & Drug Development

For pharmaceutical researchers, the planar, electron-rich nature of anthracene is the foundation for DNA intercalation .

The 9,10-Position Reactivity

The central ring of anthracene is the most reactive due to the preservation of aromaticity in the flanking benzene rings upon reaction.

-

Diels-Alder: Reacts rapidly with singlet oxygen or maleic anhydride at the 9,10 positions.[1]

-

Photo-dimerization: Under UV light (365 nm), anthracene dimerizes at the 9,10 positions.[1] This is reversible (thermally or via UV < 300 nm), making it a candidate for molecular switches.[1]

Pharmacological Mechanism: Intercalation

Anthracyclines (e.g., Doxorubicin) are derivatives of the anthracene skeleton (specifically the anthraquinone core).[4]

-

Mechanism: The planar tricyclic system inserts (intercalates) between adjacent base pairs of the DNA double helix.

-

Causality: This deformation inhibits topoisomerase II, preventing DNA replication and transcription in rapidly dividing cancer cells.[1]

-

Structure-Activity Relationship (SAR): The amino-sugar moiety binds to the minor groove, stabilizing the complex.

Caption: Figure 3.[1] Mechanism of action for anthracene-derived chemotherapeutics.

References

-

Dumas, J. B., & Laurent, A. (1832).[1][5] Sur les huiles empyreumatiques de la houille (On the empyreumatic oils of coal). Annales de Chimie et de Physique. [1]

-

Graebe, C., & Liebermann, C. (1868).[1][6] Ueber Alizarin und Anthracen.[1][7][8][9] Berichte der deutschen chemischen Gesellschaft.[10] [1]

-

Pfann, W. G. (1952).[1] Principles of Zone-Melting.[1][3] Transactions of the AIME. (Foundational text for zone refining protocol).

-

Minotti, G., et al. (2004).[1] Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[1] Pharmacological Reviews.[1]

-

Kakitani, T., et al. (2020).[1] Ultrafast Photo-dynamics of Anthracene Derivatives. Journal of Physical Chemistry A. [1]

Sources

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. The history of Alizarin (and madder). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. The Interaction between DNA and Three Intercalating Anthracyclines Using Electrochemical DNA Nanobiosensor Based on Metal Nanoparticles Modified Screen-Printed Electrode | MDPI [mdpi.com]

- 5. ajsonline.org [ajsonline.org]

- 6. grokipedia.com [grokipedia.com]

- 7. shivajicollege.ac.in [shivajicollege.ac.in]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. sciencenotes.org [sciencenotes.org]

- 10. researchgate.net [researchgate.net]

Preliminary Studies on Anthracene Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive framework for the initial stages of research into novel anthracene derivatives, focusing on the methodologies and scientific rationale essential for their evaluation as potential therapeutic agents. We will navigate from the foundational steps of chemical synthesis and structural verification to the critical in vitro assays that reveal biological activity and mechanistic pathways.

Section 1: Foundational Chemistry - Synthesis and Structural Verification

The journey of any novel drug candidate begins with its creation and unambiguous identification. The anthracene scaffold, a rigid, planar system of three fused benzene rings, offers a versatile template for chemical modification.[1] The choice of synthetic strategy is a critical decision, directly impacting the diversity of derivatives that can be generated and the overall efficiency of the discovery pipeline.

Rationale-Driven Synthetic Strategies

The goal of the initial synthetic campaign is not merely to produce a single molecule but to establish a robust methodology that allows for the creation of a focused library of analogues. This enables systematic exploration of the structure-activity relationship (SAR).

-

Classical Approaches:

-

Friedel-Crafts Reactions: This remains a cornerstone for functionalizing the anthracene core.[2] The choice between acylation and alkylation is dictated by the desired substituent. Acylation, for instance, introduces a deactivating keto group, which can direct subsequent electrophilic substitutions and serve as a handle for further modifications. The causality here is control over regioselectivity and downstream synthetic potential.

-

Diels-Alder Reaction: This elegant cycloaddition is often employed to construct the anthracene skeleton itself from simpler precursors.[3] Its power lies in the ability to introduce functionality with high stereochemical control, which is invaluable when chiral centers are desired in the final molecule.

-

-

Modern Cross-Coupling Methods:

-

Palladium-Catalyzed Reactions (e.g., Suzuki, Stille): For derivatizing a pre-existing anthracene core, particularly with aryl or vinyl groups, these methods are unparalleled in their efficiency and functional group tolerance.[3] Choosing a Suzuki coupling, for example, is often driven by the commercial availability of a wide array of boronic acids, allowing for rapid library generation.

-

Self-Validating Protocols for Structural Characterization

A synthesized compound is merely a hypothesis until its structure and purity are rigorously confirmed. Each analytical technique serves as a cross-validation for the others, creating a self-validating system of characterization. A failure to reconcile data from all sources indicates either a flawed synthesis or an incorrect structural assignment.

Table 1: Core Techniques for Structural Verification and Purity Analysis

| Technique | Primary Role & Rationale | Key Data Output |

| NMR Spectroscopy | Unambiguous structural elucidation. It maps the carbon-hydrogen framework, providing direct evidence of connectivity and the chemical environment of each atom. | ¹H and ¹³C chemical shifts, coupling constants, nuclear Overhauser effects (NOEs). |

| Mass Spectrometry (MS) | Absolute confirmation of molecular weight and elemental composition. High-Resolution MS (HRMS) is non-negotiable for new chemical entities. | Precise mass-to-charge (m/z) ratio, isotopic distribution patterns. |

| FTIR Spectroscopy | Rapid identification of key functional groups. It provides orthogonal evidence to NMR and MS by confirming the presence of specific bonds (e.g., C=O, N-H, O-H).[4][5] | Characteristic vibrational frequencies (in cm⁻¹). |

| HPLC | Definitive purity assessment. It separates the target compound from starting materials, by-products, and other impurities, allowing for quantification. | Chromatogram with retention time(s) and peak area(s) for purity calculation (e.g., % area). |

Experimental Protocol: HPLC Purity Assessment

This protocol describes a standard reverse-phase HPLC method suitable for many anthracene derivatives. The logic is to use a non-polar stationary phase (C18) and elute the compound with a gradient of increasing organic solvent, separating components based on their hydrophobicity.

-

System & Column:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. (TFA acts as an ion-pairing agent to improve peak shape for basic compounds).

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the anthracene derivative and dissolve in 1 mL of acetonitrile (or a suitable solvent) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detector Wavelength: Monitor at 254 nm and the compound's specific λmax.

-

Gradient Program:

-

0-20 min: 5% to 95% Solvent B

-

20-25 min: Hold at 95% Solvent B

-

25-26 min: 95% to 5% Solvent B

-

26-30 min: Hold at 5% Solvent B (re-equilibration).

-

-

-

Data Analysis & Trustworthiness Check:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

-

The system is self-validating if the peak shape is symmetrical and the baseline is stable. A noisy baseline or poor peak shape may indicate issues with the sample, mobile phase, or instrument.

-

Section 2: Biological Evaluation - From Screening to Mechanism

Once a derivative is synthesized and verified, the next critical phase is to assess its biological activity. This follows a logical progression from broad screening to focused mechanistic studies.

Primary Cytotoxicity Screening

The initial step is often to determine if the compound has any effect on cell viability, typically using cancer cell lines. The MTT assay is a workhorse for this purpose, providing a quantitative measure of metabolic activity, which correlates with cell viability.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the anthracene derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Replace the medium in the cell plate with 100 µL of the medium containing the diluted compounds. Include "cells only" (negative control) and "medium only" (blank) wells.

-

Incubate for 48-72 hours.

-

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate % viability: (Absorbance of Treated Cells / Absorbance of Negative Control) * 100.

-

Plot % viability vs. log[concentration] and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Unraveling the Mechanism of Action (MoA)

A potent IC₅₀ value is a "hit," but it tells us nothing about how the compound works. The next phase involves a series of assays designed to probe the most common mechanisms associated with anthracene-based drugs.[6] The choice of assays is guided by the known pharmacology of the anthracene class, which frequently involves interaction with DNA and the induction of cellular stress pathways.

Caption: A logical workflow for the preliminary evaluation of novel drug candidates.

Conclusion

The preliminary investigation of anthracene derivatives requires a disciplined, multi-faceted approach that integrates synthetic chemistry, analytical science, and cell biology. By employing rationale-driven synthesis, self-validating characterization protocols, and a logical cascade of biological assays, researchers can efficiently identify promising lead compounds and build a solid foundation for further preclinical development. The insights gained from these foundational studies into the structure-activity relationship and mechanism of action are indispensable for designing the next generation of safer and more effective therapeutics based on the versatile anthracene scaffold.

References

-

Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers. [Link]

-

Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules (MDPI). [Link]

-

Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. BMC Complementary Medicine and Therapies. [Link]

-

Anthracene: Properties, Production And Uses. Chemcess. [Link]

-

Small-molecule anthracene-induced cytotoxicity and induction of apoptosis through generation of reactive oxygen species. International Journal of Molecular Medicine. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

What are the pharmacological activities of anthracene - related compounds? Autechaux. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. OMICS International. [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. ResearchGate. [Link]

-

Photophysical Properties of Anthracene Derivatives. Magnetochemistry (MDPI). [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. [Link]

-

Examples of anthracene derivatives and their applications. ResearchGate. [Link]

-

A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression. International Journal of Oncology. [Link]

-

Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

Understanding the photophysical properties of anthracene.

An In-depth Technical Guide to the Photophysical Properties of Anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Archetypal Fluorophore

Anthracene, a tricyclic aromatic hydrocarbon, stands as a cornerstone in the study of molecular photophysics. Its rigid, planar structure and extensive π-conjugated system give rise to distinct and well-characterized interactions with light, making it an ideal model compound for fundamental research and a versatile building block in applied sciences.[1] Its intrinsic luminescence is harnessed in applications ranging from organic light-emitting diodes (OLEDs) and scintillators to highly sensitive fluorescent probes for investigating biological systems.[2] A comprehensive understanding of its photophysical properties—the absorption and emission of light, and the competing de-excitation pathways—is crucial for designing and optimizing new materials and assays.

This guide provides a detailed exploration of the core photophysical characteristics of anthracene, moving from fundamental principles to complex intermolecular phenomena. We will examine the causality behind experimental choices and provide validated protocols for the accurate characterization of this archetypal fluorophore.

The Journey of an Excited State: A Jablonski Diagram Perspective

The fate of an anthracene molecule after absorbing a photon is best visualized using a Jablonski diagram. This schematic illustrates the electronic states of a molecule and the various transitions that can occur. Upon absorption of a photon with appropriate energy, an electron is promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). From here, the molecule can return to the ground state through several competing pathways, each with a characteristic timescale.[3][4]

// Absorption S0 -> Sn [label="Absorption\n(fs)", color="#4285F4", fontcolor="#4285F4", arrowhead=vee, style=bold];

// Internal Conversion & Vibrational Relaxation Sn -> S1 [label="Internal Conversion\n(ps)", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, style=dashed]; S1 -> S0 [label="Vibrational Relaxation", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, style=dashed, constraint=false];

// Fluorescence S1 -> S0 [label="Fluorescence\n(ns)", color="#34A853", fontcolor="#34A853", arrowhead=vee, style=bold, constraint=false, pos="e,3.5,0.5 s,0,0.5"];

// Intersystem Crossing S1 -> T1 [label="Intersystem Crossing\n(ns-µs)", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee, style=dashed];

// Phosphorescence (less common in solution) T1 -> S0 [label="Phosphorescence\n(ms-s)", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee, style=dashed, constraint=false]; } DOT Caption: Jablonski diagram illustrating the primary photophysical pathways for anthracene.

Electronic Absorption: Capturing Photon Energy

The first step in any photophysical process is the absorption of light. For anthracene, this occurs in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is not a single broad band but exhibits a distinct vibronic structure, which arises from transitions to different vibrational levels within the excited electronic state. This structured spectrum is a hallmark of rigid polycyclic aromatic hydrocarbons (PAHs).[5][6]

Key Quantitative Data

The absorption properties of anthracene are highly dependent on the solvent. Below are typical values for anthracene dissolved in cyclohexane.

| Parameter | Value | Reference |

| Absorption Maxima (λ_max) | 375 nm, 356 nm, 338 nm | [7] |

| Molar Extinction Coefficient (ε) at 356.2 nm | 9,700 M⁻¹cm⁻¹ | [7] |

| Primary Excitation Peak | ~356 nm | [8] |

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for obtaining a high-quality UV-Vis absorption spectrum of anthracene. The causality behind this method is rooted in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and path length, allowing for quantitative analysis.[5]

Objective: To measure the UV-Vis absorption spectrum of anthracene and determine its molar extinction coefficient.

Materials:

-

Anthracene (high purity)

-

Spectrophotometric grade cyclohexane

-

Volumetric flasks and pipettes

-

1 cm pathlength quartz cuvettes

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of anthracene and dissolve it in cyclohexane to prepare a concentrated stock solution (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create samples with concentrations spanning a range where the maximum absorbance is between 0.1 and 1.0. This range ensures linearity and avoids detector saturation.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Set the scan range (e.g., 250-450 nm), scan rate (e.g., 100 nm/min), and spectral bandwidth (e.g., 1.0 nm).[7]

-

-

Blank Correction: Fill two quartz cuvettes with pure cyclohexane. Place one in the sample holder and one in the reference holder. Run a baseline scan to correct for solvent absorbance and any optical imperfections.

-

Sample Measurement: Replace the sample cuvette with one containing the most dilute anthracene solution. Run the spectral scan.

-

Repeat: Repeat the measurement for all prepared dilutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

To verify the Beer-Lambert law and calculate the molar extinction coefficient (ε), plot absorbance at a specific λ_max (e.g., 356 nm) against concentration. The slope of the resulting linear fit is equal to ε (since the path length is 1 cm).

-

Fluorescence Emission: The Radiative Return

Following excitation, one of the primary relaxation pathways for anthracene is fluorescence—the emission of a photon from the lowest singlet excited state (S₁) back to the ground state (S₀). The fluorescence emission spectrum is characteristically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).

Key Quantitative Data

| Parameter | Value (in Cyclohexane) | Reference |

| Emission Maxima (λ_em) | 380 nm, 401 nm, 425 nm | [7] |

| Typical Emission Peak | ~397 nm | [8] |

| Fluorescence Quantum Yield (Φ_F) | 0.36 | [7] |

| Fluorescence Lifetime (τ_F) | 5.7 ± 0.2 ns (vapor phase) | [9][10] |

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed.[11] A value of 0.36 means that for every 100 photons absorbed by anthracene in cyclohexane, 36 are re-emitted as fluorescence.

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining Φ_F is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[11] This protocol uses 9,10-diphenylanthracene, which has a high and well-documented quantum yield, as a standard.[12]

Objective: To determine the fluorescence quantum yield of anthracene using a reference standard.

Materials:

-

Anthracene and 9,10-diphenylanthracene (standard)

-

Spectrophotometric grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer and a spectrofluorometer

-

Quartz cuvettes (1 cm pathlength)

Procedure:

-

Prepare Solutions: Prepare a series of five dilutions for both the anthracene sample and the 9,10-diphenylanthracene standard in the same solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the chosen excitation wavelength. Keeping absorbance low (<0.1) is crucial to avoid inner-filter effects where emitted light is reabsorbed by other molecules in the solution.[7]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 350 nm).

-

Measure Fluorescence:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for both the sample and standard.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's wavelength-dependent sensitivity.

-

Integrate the area under the corrected emission spectrum for each solution to get the total fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slopes of these plots (Gradient_Sample and Gradient_Standard) are used in the calculation.

-

-

Calculation: The quantum yield of the sample (Φ_Sample) is calculated using the following equation:

Φ_Sample = Φ_Standard * (Gradient_Sample / Gradient_Standard) * (n_Sample² / n_Standard²)

Where Φ_Standard is the known quantum yield of the standard, and n is the refractive index of the solvent (since the solvent is the same, this term equals 1).

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.[13] For anthracene, this is typically in the nanosecond range. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes, offering high precision and sensitivity.[14][15] This technique involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.

Competing De-excitation Pathways

Fluorescence is not the only way an excited molecule can relax. Non-radiative pathways often compete, reducing the overall fluorescence quantum yield.

Intersystem Crossing (ISC)

Intersystem crossing is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).[16] This transition is formally spin-forbidden, making it less probable than fluorescence in many molecules. However, in the presence of heavy atoms (either within the molecule or in the solvent), which enhance spin-orbit coupling, the rate of ISC can increase significantly. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a much slower, spin-forbidden emission) or non-radiative decay. For certain anthracene derivatives, ISC can be a highly efficient process.[17]

Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[2] It can occur through various mechanisms, broadly classified as dynamic or static.

-

Dynamic (Collisional) Quenching: The excited fluorophore collides with another molecule in solution (the "quencher"), which deactivates the excited state without light emission. Molecular oxygen is a notorious collisional quencher.[9][10]

-

Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher on the ground state. Since this complex does not fluoresce, the overall intensity is reduced.[13]

The efficiency of dynamic quenching is described by the Stern-Volmer equation :

I₀ / I = 1 + K_SV[Q] = 1 + k_q * τ₀[Q]